4-(Trifluoromethyl)phenol
Overview
Description
4-(Trifluoromethyl)phenol is a member of the class of (trifluoromethyl)benzenes that is p-cresol in which the methyl group is perfluorinated . It is a metabolite of the drug fluoxetine and has a role as a marine xenobiotic metabolite and a drug metabolite .
Synthesis Analysis
4-(Trifluoromethyl)phenol is used in the synthesis of polymers and monomers . It has been prepared from substituted 2-(trifluoroacetyl)phenols and vinyltriphenylphosphonium chloride according to the Schweizer protocol in moderate to excellent yields .Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethyl)phenol is C7H5F3O . The molecular weight is 162.11 g/mol . The InChIKey is BAYGVMXZJBFEMB-UHFFFAOYSA-N .Chemical Reactions Analysis
There are several chemical reactions associated with 4-(Trifluoromethyl)phenol, but specific reactions are not detailed in the available resources .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)phenol has a density of 1.3±0.1 g/cm3, a boiling point of 185.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.9±3.0 kJ/mol and a flash point of 80.1±20.4 °C .Scientific Research Applications
Electrochemistry in Ionic Liquids : The electrochemistry of phenol, including 4-(trifluoromethyl)phenol, has been studied in certain ionic liquids, leading to the formation of phenoxyl radical and corresponding phenyl triflate molecule under specific conditions (Villagrán et al., 2006).
Synthesis and Electronic Absorption Studies : 4-(Trifluoromethyl)phenol has been used in the synthesis of novel phthalocyanines, which are important in applications like organic semiconductors and photodynamic therapy (Burat et al., 2012).
Organometallic Chemistry : This compound reacts with certain lanthanides to form mononuclear bis(cyclopentadienyl)lanthanide alkoxides and thiolates, which have potential applications in materials science and catalysis (Poremba et al., 1995).
Benzylic C-H Trifluoromethylation : The trifluoromethylation of phenol derivatives, including the synthesis of potent inhibitors, is an area of active research. This has applications in medicinal chemistry (Egami et al., 2015).
Phthalocyanine Synthesis and Properties : Research has focused on synthesizing novel phthalocyanines using 4-(Trifluoromethyl)phenol, which are studied for their electrochemical and spectroelectrochemical properties. These are relevant in fields like sensor technology and electrocatalysis (Kamiloğlu et al., 2018).
Directed Ortho-Lithiation : 4-(Trifluoromethyl)phenol is utilized in the synthesis of various substituted phenols through ortho-lithiation, a crucial process in organic synthesis (Geneste & Schafer, 2001).
Adsorption Studies : Its derivatives are used in studies exploring adsorption properties on activated carbon fibers, relevant for environmental cleanup and water treatment (Liu et al., 2010).
Reactions with Main Group and Transition Elements : The compound reacts with a variety of elements, forming different complexes. This has implications in inorganic and materials chemistry (Roesky et al., 1990).
Photoluminescence and Electroluminescence in OLEDs : Iridium(III) complexes with derivatives of 4-(Trifluoromethyl)phenol have been investigated for their potential in organic light-emitting diodes (OLEDs) (Jing et al., 2017).
Synthesis of Trifluoromethyl-substituted Arenes : It's used in the synthesis of various functionalized molecules, important in pharmaceutical and agrochemical industries (Bunescu et al., 2009).
Metal-Free Oxidative Fluorination : This compound is important in the development of new synthetic methodologies, including metal-free oxidative fluorination (Gao et al., 2012).
Safety And Hazards
4-(Trifluoromethyl)phenol is considered hazardous. It is a flammable solid and toxic if swallowed . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
properties
IUPAC Name |
4-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYGVMXZJBFEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075392 | |
Record name | 4-(Trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenol | |
CAS RN |
402-45-9 | |
Record name | 4-(Trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Trifluoromethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(trifluoromethyl)phenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03610 | |
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Record name | 402-45-9 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88303 | |
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Record name | 4-(Trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-TRIFLUOROMETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8PMO13PO4 | |
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Retrosynthesis Analysis
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Citations
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